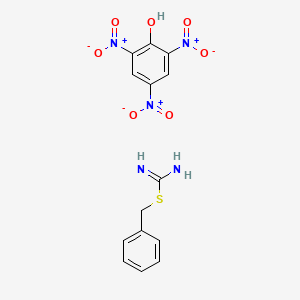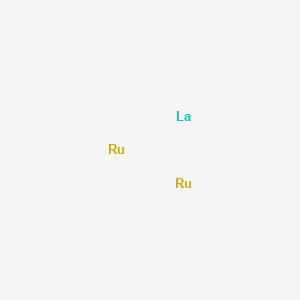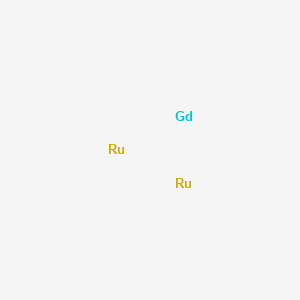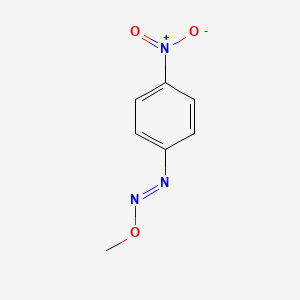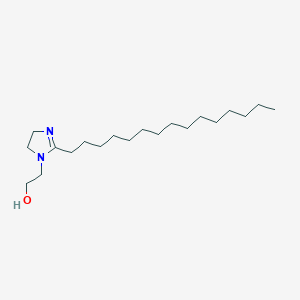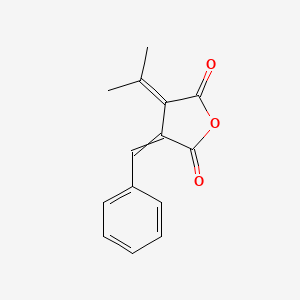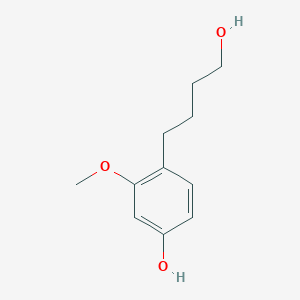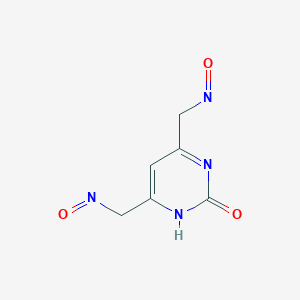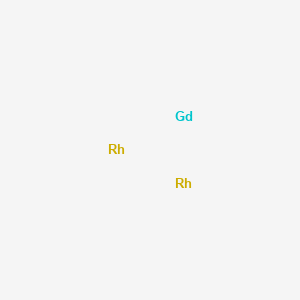
Gadolinium--rhodium (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium–rhodium (1/2) is a compound formed by the combination of gadolinium and rhodium in a 1:2 ratio. Gadolinium is a rare earth element known for its magnetic properties, while rhodium is a transition metal known for its catalytic properties. The combination of these two elements results in a compound with unique physical and chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of gadolinium–rhodium (1/2) typically involves the direct melting of appropriate amounts of gadolinium and rhodium in an arc furnace under an ultrapure, zirconium-gettered argon atmosphere . The reaction conditions include high temperatures, often exceeding 1500°C, to ensure the complete melting and mixing of the metals.
Industrial Production Methods
Industrial production of gadolinium–rhodium (1/2) follows similar methods but on a larger scale. The process involves the use of high-temperature furnaces and controlled atmospheres to prevent contamination. The resulting alloy is then cooled and processed into the desired form for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium–rhodium (1/2) undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Reacts with halogens to form halides.
Common Reagents and Conditions
Oxidation: Typically occurs at elevated temperatures in the presence of oxygen.
Reduction: Requires a reducing atmosphere, such as hydrogen gas, at high temperatures.
Substitution: Involves halogens like chlorine or fluorine at elevated temperatures.
Major Products
Oxides: Gadolinium oxide and rhodium oxide.
Halides: Gadolinium chloride, gadolinium fluoride, rhodium chloride, and rhodium fluoride.
Wissenschaftliche Forschungsanwendungen
Chemistry
Gadolinium–rhodium (1/2) is used as a catalyst in various chemical reactions due to its unique combination of magnetic and catalytic properties .
Biology
In biological research, gadolinium–rhodium (1/2) is studied for its potential use in magnetic resonance imaging (MRI) contrast agents .
Medicine
The compound’s magnetic properties make it a candidate for use in targeted drug delivery systems and other medical applications .
Industry
Gadolinium–rhodium (1/2) is used in the production of high-performance alloys and as a catalyst in industrial chemical processes .
Wirkmechanismus
The mechanism by which gadolinium–rhodium (1/2) exerts its effects is primarily through its magnetic and catalytic properties. Gadolinium’s paramagnetic properties enhance the relaxation rates of water protons, making it useful in MRI contrast agents . Rhodium’s catalytic properties facilitate various chemical reactions, making the compound valuable in industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gadolinium–platinum (1/2)
- Gadolinium–palladium (1/2)
- Gadolinium–iridium (1/2)
Uniqueness
Gadolinium–rhodium (1/2) is unique due to its combination of magnetic and catalytic properties, which are not as pronounced in similar compounds. This makes it particularly valuable in applications requiring both properties, such as in advanced imaging techniques and catalytic processes .
Eigenschaften
CAS-Nummer |
12265-09-7 |
|---|---|
Molekularformel |
GdRh2 |
Molekulargewicht |
363.1 g/mol |
IUPAC-Name |
gadolinium;rhodium |
InChI |
InChI=1S/Gd.2Rh |
InChI-Schlüssel |
IFVSZRXKMIPXOJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Rh].[Rh].[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


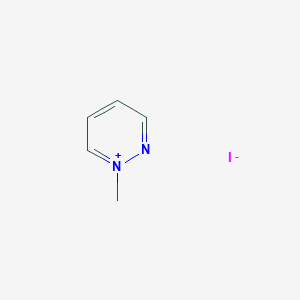

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
